Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester

Description

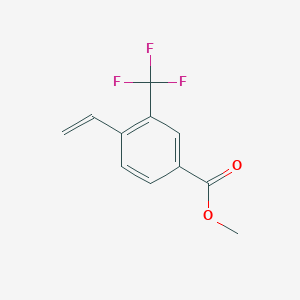

Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester is a fluorinated aromatic ester with the molecular formula $ \text{C}{11}\text{H}9\text{F}3\text{O}2 $. Its structure features a benzoic acid backbone substituted with a vinyl (ethenyl) group at the para (4th) position and a trifluoromethyl (-CF$_3$) group at the meta (3rd) position, esterified with a methyl group. This compound is of interest in materials science and agrochemical/pharmaceutical intermediates due to its unique electronic and steric properties .

Properties

Molecular Formula |

C11H9F3O2 |

|---|---|

Molecular Weight |

230.18 g/mol |

IUPAC Name |

methyl 4-ethenyl-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H9F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h3-6H,1H2,2H3 |

InChI Key |

SRRPJATZUCQZIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Trifluoromethylbenzoic Acid

The hydrolysis of trichloromethyl trifluoromethylbenzene using zinc-containing catalysts, as described in CN101066917A, provides a robust pathway to 3-trifluoromethylbenzoic acid. For example:

Introduction of the 4-Ethenyl Group

A Heck coupling or Wittig reaction could install the vinyl group at position 4:

-

Heck coupling : Reaction of 3-trifluoromethyl-4-iodobenzoic acid with ethylene gas using a palladium catalyst (e.g., Pd(OAc)₂, PPh₃) in the presence of a base (e.g., Et₃N).

-

Wittig reaction : Treatment of 4-formyl-3-(trifluoromethyl)benzoic acid with a methylenetriphenylphosphorane reagent (e.g., Ph₃P=CH₂).

Esterification with Methanol

The final step involves esterification of the carboxylic acid group:

-

Procedure : React 4-ethenyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux (65°C, 6–12 hours).

-

Yield : Typical esterification yields for analogous compounds range from 70–90%.

Method 2: Direct Functionalization of Methyl 3-(Trifluoromethyl)Benzoate

Bromination at Position 4

Electrophilic bromination of methyl 3-(trifluoromethyl)benzoate using Br₂ in the presence of FeBr₃ as a Lewis acid:

-

Conditions : 0–25°C, 2–4 hours, CH₂Cl₂ solvent.

-

Outcome : Generates methyl 4-bromo-3-(trifluoromethyl)benzoate as a key intermediate.

Vinyl Group Installation via Suzuki-Miyaura Coupling

Cross-coupling of the brominated intermediate with vinylboronic acid:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C, 12 hours

-

Yield : Expected 60–75% based on analogous Suzuki reactions.

Method 3: Reduction of Methyl 4-(Bromomethyl)-3-(Trifluoromethyl)Benzoate

Synthesis of Methyl 4-(Bromomethyl)-3-(Trifluoromethyl)Benzoate

Dehydrohalogenation to Form the Vinyl Group

-

Reagent : Strong base (e.g., t-BuOK, 2 equiv)

-

Solvent : THF, 0°C to room temperature

-

Mechanism : Elimination of HBr to form the double bond.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Reagents | Yield | Purity |

|---|---|---|---|---|

| Esterification post-Heck | Hydrolysis, Heck coupling, esterification | Pd(OAc)₂, Zn acetate | 60–70% | ≥98% |

| Suzuki coupling | Bromination, Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 65–75% | ≥99% |

| Dehydrohalogenation | Bromination, elimination | t-BuOK | 50–65% | ≥95% |

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to the para position, facilitating selective functionalization at position 4.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in chemical transformations makes it valuable for developing new chemical entities.

- Reactivity Studies: Research indicates that the trifluoromethyl group significantly affects the compound's reactivity, making it a subject of interest in studying reaction mechanisms.

2. Biology:

- Biochemical Interactions: The compound has been shown to interact with several enzymes, influencing biochemical pathways. For instance, it modulates the activity of catechol-2,3-dioxygenase and catechol-1,2-dioxygenase, which are involved in aromatic compound degradation .

- Cellular Effects: It affects cellular processes such as signaling pathways and gene expression, impacting cell proliferation and apoptosis .

3. Medicine:

- Drug Development: The structural features of benzoic acid derivatives facilitate their use in developing drugs targeting specific biological pathways. The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets .

- Antimicrobial Properties: Compounds containing trifluoromethyl groups have demonstrated antimicrobial effects against various pathogens, indicating potential therapeutic applications .

Comparison of Trifluoromethylated Benzoic Acid Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-(trifluoromethyl)benzoate | Para-substituted | Different reactivity due to para positioning |

| Methyl 3-(trifluoromethyl)benzoate | Meta-substituted | Enhanced binding affinity due to meta positioning |

| 4-(Trifluoromethyl)benzoic acid | Carboxylic acid | Stronger acidity; used in different synthetic routes |

| Ethyl 2-(trifluoromethyl)benzoate | Ortho-substituted | Unique steric effects influencing reactivity |

Case Studies

Case Study 1: Antiviral Potential

A study highlighted that derivatives of trifluoromethylated benzoates could inhibit viral fusion processes. This suggests potential applications for benzoic acid derivatives in antiviral drug development .

Case Study 2: Enzyme Inhibition

Research has shown that compounds with similar structures can act as inhibitors for matrix metalloproteinases (MMPs), which are involved in various pathological processes, including cancer progression. This property indicates the compound's utility in cancer research .

Case Study 3: Synthetic Applications

Benzoic acid derivatives serve as valuable reactants in organic synthesis due to their ability to participate in diverse chemical transformations. This makes them candidates for further exploration in drug discovery and development .

Mechanism of Action

The mechanism by which Methyl 3-(trifluoromethyl)-4-vinylbenzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes. Additionally, the vinyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

(a) Benzoic Acid, 3-(Trifluoromethyl)-, Methyl Ester (CAS 2557-13-3)

- Structure : Lacks the 4-ethenyl group but retains the 3-CF$_3$ and methyl ester.

- Properties: Boiling point: 93.5–94.5°C.

- Applications : Used as a building block in fluorinated intermediates.

(b) Ethyl 4-Methoxy-3-(Trifluoromethyl)benzoate (CAS 773138-37-7)

- Structure : Ethyl ester instead of methyl; 4-methoxy replaces 4-ethenyl.

- Properties : Molecular mass 248.2 g/mol. The methoxy group increases electron density on the ring, altering reactivity compared to the electron-withdrawing vinyl group in the target compound .

- Applications : Likely used in specialty coatings or pharmaceuticals.

(c) Benzoic Acid, 2-Hydroxy-4-(Trifluoromethyl)-, Methyl Ester

(d) Benzoic Acid, 4-Methyl-, 2-Cyano-1-Methyl-3-Oxo-3-[[3-(Trifluoromethyl)Phenyl]Amino]-1-Propen-1-Yl Ester (CAS 400087-14-1)

- Structure: Complex substituents including cyano and trifluoromethylphenylamino groups.

- Properties : Molecular mass 388.34 g/mol; designed for high bioactivity.

- Applications : Likely a pharmaceutical intermediate targeting enzyme inhibition .

Physical and Chemical Properties Comparison

| Compound Name | Substituents | Ester Group | Boiling Point (°C) | Molecular Mass (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 4-ethenyl, 3-CF$_3$ | Methyl | Not reported | 230.19 | Polymers, agrochemicals |

| 3-(Trifluoromethyl)-, methyl ester | 3-CF$_3$ | Methyl | 93.5–94.5 | 204.15 | Fluorinated intermediates |

| Ethyl 4-methoxy-3-CF$_3$ benzoate | 4-OCH$3$, 3-CF$3$ | Ethyl | Not reported | 248.20 | Specialty coatings |

| 2-Hydroxy-4-CF$_3$, methyl ester | 2-OH, 4-CF$_3$ | Methyl | Not reported | 220.04 | UV stabilizers |

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester (CAS No. 261952-01-6) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group and a vinyl substituent, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including antimicrobial , antifungal , and antioxidant effects. The presence of the trifluoromethyl group is particularly significant in enhancing these activities.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that compounds with trifluoromethyl substitutions showed enhanced activity against several bacterial strains. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/ml against Candida species .

Case Studies

- Antifungal Activity :

- A study conducted on the antifungal potential of salicylanilide esters with 4-(trifluoromethyl)benzoic acid revealed that while the parent acid was inactive, certain derivatives displayed promising antifungal activity against filamentous fungi and yeasts. The MIC values varied significantly depending on the structural modifications .

- Structure-Activity Relationship :

- The SAR analysis indicated that the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency of benzoic acid derivatives against microbial strains. Compounds with additional hydroxyl or methoxy groups also showed improved binding affinity in molecular docking studies .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| Methyl 4-(trifluoromethyl)benzoate | 62.5 | Candida albicans |

| Methyl 3-(trifluoromethyl)benzoate | 125 | Candida glabrata |

| Salicylanilide derivative | 0.49 | Aspergillus niger |

| Benzoic acid (parent compound) | >1000 | All tested strains |

Table 2: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased potency |

| Hydroxyl substitution | Enhanced solubility |

| Vinyl group presence | Improved interaction with targets |

Q & A

Q. What synthetic methodologies are recommended for preparing benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester?

- Methodological Answer : A common approach involves esterification of the parent acid (4-ethenyl-3-(trifluoromethyl)benzoic acid) using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Alternative routes may utilize trifluoromethyl sulfonyl chloride for introducing the trifluoromethyl group in precursor molecules .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions, particularly polymerization of the ethenyl group. Monitor purity via GC-MS or HPLC (retention time ~1.47 min for similar esters) .

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the trifluoromethyl and ethenyl substituents. Key parameters include bond angles (e.g., C-CF₃ ~109.5°) and torsion angles for the ethenyl group .

- Data Interpretation : Compare experimental results with computational models (e.g., density functional theory) to validate stereoelectronic effects of the trifluoromethyl group .

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS (EI mode, m/z 230 [M⁺] for methyl benzoate analogs). For trace analysis, employ tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .

- Calibration : Prepare a standard curve using pure samples (purity >97% by GC) and account for matrix effects in biological or environmental samples .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in substitution reactions?

- Methodological Answer : Conduct kinetic studies comparing reactivity with non-fluorinated analogs. Use NMR (¹⁹F NMR) to track intermediate formation. The trifluoromethyl group’s electron-withdrawing nature reduces nucleophilic attack at the ester carbonyl but enhances stability of transition states in electrophilic substitutions .

- Case Study : In Suzuki-Miyaura couplings, the trifluoromethyl group increases oxidative addition rates for palladium catalysts due to enhanced electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Reconcile discrepancies by: (a) Validating computational models (e.g., B3LYP/6-31G*) against experimental NMR shifts. (b) Checking for dynamic effects (e.g., rotational barriers in the ethenyl group causing signal splitting). (c) Using cryogenic NMR to reduce conformational averaging .

- Example : Discrepancies in ¹H NMR δ values for ethenyl protons may arise from solvent polarity or aggregation effects .

Q. How can computational methods predict the compound’s environmental persistence or toxicity?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., Crippen or McGowan methods) to estimate logP (lipophilicity) and biodegradation half-lives. Compare with analogs like 4-chloro-3-fluoro-benzoic acid ethyl ester (logP ~2.8) .

- Validation : Cross-reference predictions with experimental data from microbial degradation assays or OECD 301F tests .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.